17-Hydroxymethylprogesterone
Description
Structure
3D Structure
Properties
CAS No. |
65968-94-7 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-17-(hydroxymethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-14(24)22(13-23)11-8-19-17-5-4-15-12-16(25)6-9-20(15,2)18(17)7-10-21(19,22)3/h12,17-19,23H,4-11,13H2,1-3H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
NDRZPEKKCFHARJ-GUCLMQHLSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)CO |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |
Synonyms |
17-hydroxymethylprogesterone |
Origin of Product |
United States |
Biosynthesis and Precursor Pathways of 17 Hydroxymethylprogesterone
Origin from Cholesterol and Pregnenolone (B344588)
The journey of steroid hormone synthesis begins with cholesterol. rupahealth.comnih.gov All steroid hormones are ultimately derived from this 27-carbon molecule. nih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol into pregnenolone, a C21 steroid. immunotech.cznih.gov This reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage enzyme (P450scc, also known as CYP11A1) and is stimulated by adrenocorticotropic hormone (ACTH). immunotech.cznih.govuc.edu
Pregnenolone is the common precursor to all five classes of steroid hormones. nih.govfpnotebook.com From pregnenolone, the pathway can proceed in two primary directions, known as the Δ⁴ and Δ⁵ pathways. nih.gov In the Δ⁴ pathway, pregnenolone is first converted to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov Progesterone then serves as a direct precursor for the synthesis of 17α-hydroxyprogesterone. immunotech.cznih.gov
Conversion from Progesterone: The 17α-Hydroxylation Step
The formation of 17α-hydroxyprogesterone from progesterone is a key juncture in steroid synthesis. nih.gov This conversion is achieved through a specific chemical reaction known as 17α-hydroxylation. wikipedia.orgresearchgate.net In this step, a hydroxyl group (-OH) is added to the 17th carbon position of the progesterone molecule. wikipedia.org This reaction is efficiently catalyzed by the enzyme 17α-hydroxylase. rupahealth.comfpnotebook.com
17α-hydroxyprogesterone is not just a simple product; it is a critical branch-point intermediate. It can be further metabolized to produce glucocorticoids, such as cortisol, or it can be directed towards the synthesis of androgens like androstenedione (B190577). immunotech.cznih.gov
The enzyme responsible for the 17α-hydroxylation of progesterone is Cytochrome P450 17A1 (CYP17A1). wikipedia.orgwikipedia.org This versatile enzyme is a member of the cytochrome P450 superfamily, which are monooxygenases involved in the metabolism of a wide range of substances, including steroids and drugs. wikipedia.orggenecards.org
CYP17A1 is encoded by the CYP17A1 gene, located on chromosome 10. wikipedia.org It is a key enzyme in the steroidogenic pathway because it possesses two distinct enzymatic activities:
17α-hydroxylase activity : It adds a hydroxyl group at the C17 position of pregnenolone and progesterone. wikipedia.org The hydroxylation of progesterone yields 17α-hydroxyprogesterone. nih.gov
17,20-lyase activity : It cleaves the side-chain from 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce C19 steroids, which are the precursors to androgens. wikipedia.orguniprot.org
This dual functionality allows CYP17A1 to act as a critical control point, directing steroid precursors towards the production of either glucocorticoids or sex steroids. wikipedia.org The enzyme is expressed in the adrenal cortex (specifically the zona fasciculata and zona reticularis) and in the gonads. wikipedia.org
Table 1: Detailed Properties of Cytochrome P450 17A1 (CYP17A1)
| Property | Description | Source(s) |
|---|---|---|
| Gene | CYP17A1 | wikipedia.org |
| Location | Chromosome 10q24.3 | wikipedia.org |
| Enzyme Class | Cytochrome P450, monooxygenase | wikipedia.orggenecards.org |
| Subcellular Localization | Endoplasmic Reticulum | uc.eduwikipedia.orggenecards.org |
| Primary Functions | 1. 17α-hydroxylase activity 2. 17,20-lyase activity | wikipedia.org | | Key Substrates | Progesterone, Pregnenolone | nih.govwikipedia.org | | Key Products | 17α-hydroxyprogesterone, 17α-hydroxypregnenolone, Androstenedione, Dehydroepiandrosterone (B1670201) (DHEA) | nih.govuniprot.org | | Tissue Expression | Adrenal cortex (zona fasciculata, zona reticularis), Gonads (ovaries, testes) | wikipedia.orgumich.edu |
Subcellular Localization of Biosynthetic Enzymes
The biosynthesis of steroid hormones is a highly organized process that involves multiple cellular compartments, primarily the mitochondria and the smooth endoplasmic reticulum (ER). nih.govuc.edu
The initial step, the conversion of cholesterol to pregnenolone by CYP11A1 (P450scc), occurs within the inner mitochondrial membrane. nih.govresearchgate.net Pregnenolone then moves from the mitochondria to the smooth endoplasmic reticulum. uc.edu The endoplasmic reticulum houses several key enzymes for subsequent steps, including CYP17A1. wikipedia.orggenecards.orgresearchgate.net Therefore, the conversion of progesterone to 17α-hydroxyprogesterone via the 17α-hydroxylase activity of CYP17A1 takes place in the smooth endoplasmic reticulum. uc.eduresearchgate.net Further processing of steroids may require them to shuttle back to the mitochondria for subsequent reactions, highlighting the intricate intracellular coordination required for steroidogenesis. uc.edu
Table 2: Key Enzymes in the Biosynthesis of 17α-hydroxyprogesterone and their Location
| Enzyme | Abbreviation | Substrate | Product | Subcellular Location | Source(s) |
|---|---|---|---|---|---|
| Cytochrome P450 side-chain cleavage | CYP11A1 (P450scc) | Cholesterol | Pregnenolone | Mitochondria | nih.govresearchgate.net |
| 3β-hydroxysteroid dehydrogenase | 3β-HSD | Pregnenolone | Progesterone | Smooth Endoplasmic Reticulum | nih.govuc.edu |
| Cytochrome P450 17A1 | CYP17A1 (P450c17) | Progesterone | 17α-hydroxyprogesterone | Smooth Endoplasmic Reticulum | uc.eduwikipedia.orggenecards.orgresearchgate.net |
Metabolic Transformations and Downstream Steroidogenesis
Formation of C21 Steroids
The conversion of 17-OHP is a critical step in the synthesis of C21 steroids, which primarily includes the glucocorticoids essential for metabolic regulation and stress response.
The enzyme 21-hydroxylase, encoded by the CYP21A2 gene, is a key player in the adrenal cortex. scielo.brendocrine-abstracts.org It catalyzes the hydroxylation of 17-OHP at the C21 position, a reaction that converts it into 11-deoxycortisol. scielo.brmsdmanuals.comnih.gov This enzymatic step is vital for the production of cortisol. endocrine-abstracts.org A deficiency in 21-hydroxylase activity leads to a condition known as congenital adrenal hyperplasia (CAH). scielo.brmsdmanuals.com In this condition, the block in cortisol production causes an accumulation of 17-OHP, which is then diverted towards the synthesis of androgens. scielo.brmsdmanuals.com
17-OHP is a central hub in the classical pathway of cortisol biosynthesis. nih.gov The process begins with cholesterol being converted to pregnenolone (B344588) and then to progesterone (B1679170). nih.govnumberanalytics.com The enzyme 17α-hydroxylase (part of the CYP17A1 enzyme complex) then converts progesterone to 17-OHP. e-apem.org Following this, 21-hydroxylase (CYP21A2) acts on 17-OHP to form 11-deoxycortisol. msdmanuals.comnih.gov The final step involves another enzyme, 11β-hydroxylase (CYP11B1), which converts 11-deoxycortisol to cortisol, the body's primary glucocorticoid hormone. nih.gov This pathway underscores the indispensable role of 17-OHP as a precursor to cortisol. nih.gov
Key Reactions in Cortisol Synthesis from 17-OHP
| Precursor | Enzyme | Product | Location |
|---|---|---|---|
| 17-Hydroxyprogesterone | 21-Hydroxylase (CYP21A2) | 11-Deoxycortisol | Adrenal Cortex (Zona Fasciculata) |
| 11-Deoxycortisol | 11β-Hydroxylase (CYP11B1) | Cortisol | Adrenal Cortex (Zona Fasciculata) |
Formation of C19 Steroids (Androgens)
Besides its role in glucocorticoid synthesis, 17-OHP is also a critical precursor for the production of C19 steroids, which are the androgens.
The CYP17A1 enzyme has a dual function: 17α-hydroxylase and 17,20-lyase activity. aopwiki.orgnih.gov While the hydroxylase function produces 17-OHP, the 17,20-lyase function can cleave the bond between carbon 17 and 20 of 17-OHP. nih.govnih.gov This action converts the C21 steroid into the C19 steroid androstenedione (B190577). aopwiki.orgnih.gov This conversion is a crucial, rate-limiting step in the synthesis of androgens. nih.gov However, in humans, the conversion of 17-OHP to androstenedione is notably inefficient compared to its conversion from 17-OH-pregnenolone. nih.govnih.gov The 17,20-lyase activity can be stimulated by cofactors like cytochrome b5. nih.gov
The conversion of 17-OHP to androstenedione places it within the canonical, or classical, pathway of androgen synthesis. researchgate.netnewcastle.edu.au This is the main route for producing androgens in the adrenal glands and gonads. newcastle.edu.au Once formed, androstenedione can be converted to testosterone (B1683101) by the enzyme 17β-hydroxysteroid dehydrogenase. newcastle.edu.au Testosterone can then be further converted to the more potent dihydrotestosterone (B1667394) (DHT) by 5α-reductase. newcastle.edu.auwikipedia.org This positions 17-OHP as a key branch-point in steroidogenesis, capable of leading to either glucocorticoids or androgens.
An alternative route for androgen synthesis, termed the "backdoor pathway," bypasses testosterone as an intermediate in the production of dihydrotestosterone (DHT). wikipedia.orgresearchgate.net In this pathway, 17-OHP is acted upon by the enzyme 5α-reductase to form 17α-hydroxy-5α-pregnane-3,20-dione. nih.gov This intermediate is then further metabolized through several steps to ultimately yield DHT. nih.govresearchgate.netsemanticscholar.org This pathway is significant during fetal development for male masculinization and can become active in certain conditions like congenital adrenal hyperplasia, where precursors like 17-OHP accumulate. wikipedia.orgnih.gov
Comparison of Canonical and Backdoor Androgen Pathways from 17-OHP
| Pathway | Key Intermediate from 17-OHP | Subsequent Steps | Final Potent Androgen |
|---|---|---|---|
| Canonical | Androstenedione | Conversion to testosterone, then to DHT | Dihydrotestosterone (DHT) |
| Backdoor | 17α-hydroxy-5α-pregnane-3,20-dione | Further reduction and enzymatic conversions | Dihydrotestosterone (DHT) |
Other Metabolic Modifications
Beyond the primary steroidogenic pathways, steroids can undergo a variety of other metabolic modifications that alter their biological activity, solubility, and clearance. These reactions are often species- and tissue-specific.
One such modification is the reduction of the C20 ketone. In certain biological systems, particularly in fish, 17α-hydroxyprogesterone undergoes reduction at the C20 position to form 17α-Hydroxy-20β-Dihydroprogesterone. This reaction is catalyzed by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD).
Research in immature male rainbow trout (Oncorhynchus mykiss) has demonstrated the presence and activity of 20β-HSD in testicular tissue, even in the absence of spermatozoa. nih.govnih.gov In these studies, testicular homogenates were shown to convert radiolabeled 17α-hydroxyprogesterone into 17α-Hydroxy-20β-Dihydroprogesterone, confirming the capability of immature testes to produce 20β-reduced steroids. nih.govnih.gov The secretion of 17α-Hydroxy-20β-Dihydroprogesterone was found to be responsive to gonadotropin II (GtH II), indicating a role for this steroid in testicular development. nih.gov
Interactive Data Table: Synthesis of 17α-Hydroxy-20β-Dihydroprogesterone in Oncorhynchus mykiss
| Experimental Approach | Key Finding | Implication | Reference |
| Incubation of testes homogenates with (3)H-labeled 17αOHP | Identification of 17α-Hydroxy-20β-Dihydroprogesterone as a metabolite. | Confirms 20β-HSD activity in immature testes. | nih.govnih.gov |
| Quantification in testes fragment incubates | Increased production in the presence of Gonadotropin II (GtH II). | Secretion is responsive to gonadotropic stimulation. | nih.govnih.gov |
| Measurement of plasma levels after hormone injection | Significantly higher plasma levels in animals injected with salmon gonadotropin. | Demonstrates in vivo synthesis and secretion. | nih.govnih.gov |
Hydroxylation is a common metabolic reaction for steroids, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The position of hydroxylation is highly dependent on the specific CYP isoform involved and the structure of the steroid substrate. This process is crucial for both the synthesis of endogenous hormones and the metabolism of xenobiotics.
Studies in non-human primates, such as the common marmoset (Callithrix jacchus), have provided valuable models for understanding steroid metabolism. In marmoset liver microsomes, specific CYP isoforms have been identified as responsible for progesterone hydroxylation at various positions. nih.gov For instance, the activities of progesterone 21/17α-hydroxylation were significantly correlated with the activity of CYP2C enzymes, while 16α/6β-hydroxylation correlated with CYP3A enzymes. nih.gov
Further research using recombinant marmoset P450 enzymes has elucidated these roles more clearly. Recombinant P450 2C58 and 2C19 were found to catalyze the formation of 21-hydroxyprogesterone and 16α-hydroxyprogesterone, respectively. nih.gov Meanwhile, recombinant P450 3A4/90 primarily produced 6β-hydroxyprogesterone. nih.gov These findings highlight the species-specific roles of CYP enzymes in determining the metabolic profile of progestogenic steroids.
Interactive Data Table: Progesterone Hydroxylation by Marmoset Cytochrome P450 Isoforms
| P450 Isoform | Major Metabolite(s) | Notes | Reference |
| P450 2C58 (recombinant) | 21-hydroxyprogesterone | High catalytic efficiency. | nih.gov |
| P450 2C19 (recombinant) | 16α-hydroxyprogesterone | - | nih.gov |
| P450 3A4/90 (recombinant) | 6β-hydroxyprogesterone | Exhibits homotropic cooperativity. | nih.gov |
Enzymatic Catalysis and Molecular Mechanisms of 17 Hydroxymethylprogesterone Transformations
Structure-Function Relationships of Key Steroidogenic Enzymes
The specificity and efficiency of steroid hormone production are dictated by the unique structural features of steroidogenic enzymes and their interactions with various substrates.
CYP17A1: Dual Activities (17α-Hydroxylase and 17,20-Lyase)
Cytochrome P450 17A1 (CYP17A1) is a pivotal enzyme in steroidogenesis, exhibiting both 17α-hydroxylase and 17,20-lyase activities. mdpi.combioscientifica.comwikipedia.org This dual functionality allows it to play a crucial role in the production of both glucocorticoids and sex steroids. nih.gov The enzyme is located in the endoplasmic reticulum and is essential for the conversion of pregnenolone (B344588) and progesterone (B1679170) into their 17α-hydroxylated products, and subsequently into androgen precursors. bioscientifica.comgenecards.org
The 17α-hydroxylase activity of CYP17A1 is necessary for the synthesis of cortisol, while both its hydroxylase and 17,20-lyase activities are required for the production of androgens and estrogens. mdpi.comwikipedia.org The enzyme acts on pregnenolone and progesterone to introduce a hydroxyl group at the 17th carbon position. wikipedia.org Subsequently, the 17,20-lyase activity cleaves the side-chain of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively. mdpi.combioscientifica.com
Kinetic studies have provided valuable insights into the substrate preferences of CYP17A1. The enzyme hydroxylates pregnenolone and progesterone to their 17α-hydroxy derivatives with roughly equal efficiency. nih.govnih.gov However, the subsequent 17,20-lyase reaction shows a marked preference for 17α-hydroxypregnenolone over 17α-hydroxyprogesterone. The conversion of 17α-hydroxypregnenolone to DHEA is significantly more efficient than the conversion of 17α-hydroxyprogesterone to androstenedione, with reported kcat values of 0.35 min⁻¹ and 0.019 min⁻¹, respectively. mdpi.com
Mutational analyses have further illuminated the structural determinants of substrate specificity. For instance, the A105L mutation in human CYP17A1 has been shown to reduce the enzyme's 16α-hydroxylase activity with progesterone as a substrate. washington.edu Studies with various mutations have demonstrated that alterations in the enzyme's active site can significantly impact both 17α-hydroxylase and 17,20-lyase activities. oup.com
| Substrate | Product | Enzyme Activity | kcat (min⁻¹) | Reference |
| 17α-hydroxypregnenolone | DHEA | 17,20-lyase | 0.35 | mdpi.com |
| 17α-hydroxyprogesterone | Androstenedione | 17,20-lyase | 0.019 | mdpi.com |
The mechanism of the 17,20-lyase reaction, which involves the cleavage of a carbon-carbon bond, has been a subject of extensive research. nih.gov Two primary mechanisms have been proposed: one involving a ferric peroxide intermediate and another involving a Compound I (oxoiron) intermediate. nih.govmdpi.com
Evidence suggests that the lyase reaction proceeds via a peroxo-anion intermediate. nih.govnih.gov The orientation of the substrate within the active site is critical. For the more favored substrate, 17α-hydroxypregnenolone, the 17-hydroxyl group is oriented towards the proximal oxygen atom of the iron-peroxy complex. nih.gov This orientation is believed to facilitate the C-C bond cleavage. In contrast, with 17α-hydroxyprogesterone, the 17-hydroxyl group hydrogen bonds to the terminal oxygen of the peroxo fragment, an interaction that is less favorable for the lyase reaction and explains the significantly lower efficiency. nih.govnih.gov Theoretical calculations have identified both concerted and stepwise mechanisms for the lyase reaction with similar activation energies. acs.org
X-ray crystallography and molecular modeling have provided a structural framework for understanding the interactions between CYP17A1 and its substrates. nih.govrcsb.org All steroid substrates bind in a similar orientation, inclined at approximately 60° relative to the heme plane. nih.govrcsb.org
A key interaction for the hydroxylase activity is the hydrogen bond between the substrate and asparagine 202 (Asn202). nih.govrcsb.org This interaction helps to correctly position pregnenolone and progesterone for 17α-hydroxylation. nih.gov
The differential efficiency of the lyase reaction is attributed to the positioning of the 17α-hydroxylated substrates relative to the heme iron. rcsb.org 17α-hydroxypregnenolone can adopt a conformation that brings it closer to the catalytic iron, facilitating the attack on the C17-C20 bond. rcsb.orgacs.org In contrast, 17α-hydroxyprogesterone remains further from the iron, hindering the lyase reaction. rcsb.org This differential positioning offers a structural explanation for the substrate specificity of the 17,20-lyase activity. rcsb.orgacs.org The interaction with the peroxo-intermediate is crucial, with hydrogen bonding to the proximal oxygen favoring the lyase reaction, whereas bonding to the terminal oxygen diminishes it. nih.govnih.gov
CYP21A2 (21-Hydroxylase) Activity
Cytochrome P450 21A2 (CYP21A2), also known as 21-hydroxylase, is another critical enzyme in steroidogenesis, primarily responsible for the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone to produce deoxycorticosterone and 11-deoxycortisol, respectively. encyclopedia.pubgenecards.org While its main role is in the synthesis of mineralocorticoids and glucocorticoids, it can also exhibit minor activities on other substrates. washington.edu
Studies have shown that wild-type human CYP21A2 has a trace of 16α-hydroxylase activity with progesterone, and this activity can be enhanced when deuterated progesterone is used as a substrate. washington.edu Conversely, certain mutations in CYP21A2, such as V281L, can alter its substrate specificity, showing reduced activity for progesterone while maintaining a higher percentage of normal activity for 17α-hydroxyprogesterone. frontiersin.org In cases of 21-hydroxylase deficiency, the accumulation of 17α-hydroxyprogesterone can lead to its alternative metabolism by other enzymes, such as CYP11B1, to form 21-deoxycortisol. testcatalog.org
Role of Cofactors and Electron Transfer Systems (e.g., NADPH-Ferrihemoprotein Reductase)
The catalytic activity of microsomal cytochrome P450 enzymes, including CYP17A1 and CYP21A2, is dependent on the transfer of electrons from the cofactor NADPH. genecards.orgjensenlab.org This electron transfer is mediated by NADPH-cytochrome P450 reductase (POR), also known as NADPH-ferrihemoprotein reductase. jensenlab.orghkmj.org POR is an essential component of the steroidogenic pathway, acting as an obligate electron donor to all microsomal P450 enzymes. sonar.ch
Enzyme Assay Methodologies for Characterizing 17-Hydroxymethylprogesterone Metabolism
Characterizing the enzymatic transformation of this compound requires robust and specific assay methodologies. tipbiosystems.comsigmaaldrich.com These laboratory techniques are designed to measure enzyme activity, identify metabolites, and elucidate kinetic parameters like Kₘ and Vₘₐₓ. tipbiosystems.comeuropa.eu The primary approaches used are in vitro systems, including incubations with hepatocytes, subcellular fractions like microsomes, and purified or expressed enzyme systems. nih.govnih.gov
Hepatocyte and Microsomal Incubations
A common method involves incubating the compound with primary cultures of human hepatocytes, from both adult and fetal donors. nih.gov This allows for the study of metabolism in a cellular environment that closely mimics in vivo conditions. For kinetic analysis, various concentrations of the substrate are incubated with the cells for a defined period. nih.gov
Microsomal assays are also widely used. nih.gov Microsomes, which are vesicles of endoplasmic reticulum, contain a high concentration of CYP enzymes. The activity of these microsomes in metabolizing the substrate is determined in a reaction solution containing the compound, microsomal protein, and a buffered solution at a physiological pH (e.g., pH 7.4). nih.gov The reaction is typically initiated by adding an NADPH regenerating system, which provides the necessary reducing equivalents for CYP enzyme function. nih.gov
Table 1: Typical Components of a Microsomal Assay for this compound Analogs
| Component | Final Concentration/Amount | Purpose | Reference |
| Substrate (e.g., 17-OHPC) | 60 µM | The compound to be metabolized. | nih.gov |
| Microsomal Protein | 1 mg/ml (hepatic) or 2 mg/ml (placental) | Source of metabolic enzymes (CYPs). | nih.gov |
| Potassium Phosphate Buffer | 0.1 M (pH 7.4) | Maintains optimal pH for enzyme activity. | nih.gov |
| NADPH Regenerating System | Varies | Provides a continuous supply of NADPH, a required cofactor for CYP enzymes. | nih.gov |
| - NADP | 0.4 mM | Precursor to NADPH. | nih.gov |
| - Glucose-6-phosphate | 4 mM | Substrate for glucose-6-phosphate dehydrogenase. | nih.gov |
| - Glucose-6-phosphate dehydrogenase | 1 U/ml | Enzyme that reduces NADP to NADPH. | nih.gov |
| - MgCl₂ | 2 mM | Cofactor for enzymatic reactions. | nih.gov |
Analytical Techniques
Following incubation, the reaction is stopped, and the substrate and its metabolites are extracted from the mixture. nih.gov The analysis of these compounds is predominantly performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often in a tandem configuration (LC-MS/MS). nih.govnih.gov
HPLC separates the different compounds in the mixture based on their physicochemical properties, such as polarity, as they pass through a chromatography column (e.g., a reverse-phase C18 column). nih.govnih.gov The time it takes for a compound to exit the column is its retention time, which helps in its identification. nih.gov
Mass spectrometry then detects and helps identify the separated compounds. It ionizes the molecules and measures their mass-to-charge ratio (m/z). nih.gov This allows for the confirmation of the parent compound and the identification of metabolites. For instance, mono-hydroxylated metabolites of 17-OHPC would have a specific m/z value (e.g., 445) corresponding to the addition of one oxygen atom to the parent molecule (m/z 429). nih.govnih.gov Selected-ion monitoring (SIM) can be used to specifically track the parent compound and its expected metabolites. nih.gov
These assays can be categorized as discontinuous assays, where the reaction is stopped at fixed time points and samples are analyzed. tipbiosystems.com The data generated allows for the calculation of key kinetic parameters. For example, a comparison of the metabolic capacity of CYP3A4 and CYP3A7 showed that CYP3A4 metabolized approximately 83% of the initial 17-OHPC, while CYP3A7 metabolized only about 7% under specific experimental conditions. nih.gov
Table 2: Comparison of Metabolic Rates of 17-OHPC by CYP Isoforms
| Enzyme | Substrate Concentration | % Substrate Metabolized | Metabolic Rate (pmol/min/pmol CYP) | Reference |
| CYP3A4 | 100 µM | ~83% | 47.1 | nih.gov |
| CYP3A7 | 100 µM | ~7% | 3.2 | nih.gov |
By employing these methodologies, researchers can effectively characterize the enzymatic pathways and molecular events involved in the transformation of this compound, providing crucial insights into its metabolic fate.
Regulation of 17 Hydroxymethylprogesterone Biosynthesis and Metabolism
Transcriptional and Translational Regulation of Steroidogenic Enzymes
The foundation of steroid biosynthesis regulation lies in the control of the expression and activity of steroidogenic enzymes. This process is managed at both the transcriptional and post-transcriptional levels.
Transcriptional Regulation The long-term, or chronic, regulation of steroidogenesis is primarily achieved by controlling the transcription of genes that encode the necessary enzymes. frontiersin.org Trophic hormones, such as adrenocorticotropic hormone (ACTH) in the adrenal cortex and gonadotropins in the gonads, are principal modulators of this process. frontiersin.orgnih.gov The binding of these hormones to their specific cell surface receptors typically activates the adenylyl cyclase signaling cascade, leading to a rise in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA). frontiersin.orgnih.gov
PKA then phosphorylates a variety of transcription factors, which in turn bind to specific DNA sequences in the promoter regions of target genes, thereby increasing the rate of their transcription. frontiersin.orgnih.gov This coordinated upregulation ensures that all the necessary enzymes in the steroidogenic pathway are available. Key transcription factors involved in this process include Steroidogenic Factor 1 (SF-1) and cAMP response element-binding protein (CREB). oncohemakey.com The regulation is highly complex, with different segments of a gene's promoter being utilized for control in different cell types. nih.gov
Post-Transcriptional and Post-Translational Regulation In addition to transcriptional control, there are several layers of post-transcriptional and post-translational regulation that allow for more rapid adjustments in steroid production. researchgate.net
Post-transcriptional Regulation: The stability and translation efficiency of messenger RNA (mRNA) for steroidogenic enzymes can be modulated. For instance, the abundance of mRNA for adrenodoxin reductase, a necessary cofactor for the enzyme P450scc, is regulated by cAMP at the post-transcriptional level. nih.gov Emerging evidence also points to the involvement of microRNAs (miRNAs), which are small non-coding RNAs that can bind to mRNA, leading to its degradation or the inhibition of its translation, thereby providing another layer of control. oncohemakey.com
Post-translational Regulation: Reversible phosphorylation is a key mechanism for rapidly switching enzymes and receptors "on" or "off". oncohemakey.com Several key enzymes and transcription factors, including CYP11A1 (P450scc), CYP17A1 (P450c17), and CREB, are known to be regulated by phosphorylation and dephosphorylation, which can alter their activity and contribute to the fine-tuning of steroid synthesis. oncohemakey.comresearchgate.net
Hormonal Regulation in Experimental Models (e.g., Gonadotropin effects on testicular synthesis in fish models)
The hormonal control of steroidogenesis is extensively studied in various animal models, with fish providing valuable insights into the fundamental roles of gonadotropins. In fish, as in mammals, the pituitary gonadotropins—Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH)—are the primary regulators of gonadal function, including steroidogenesis and gametogenesis. researchgate.netnih.gov
LH is considered the main regulator of steroid production in the Leydig cells of the testes. nih.gov FSH also possesses steroidogenic activity, although its specific roles in the testis are less defined. nih.gov These hormones stimulate the gonads to produce sex steroids, including androgens, estrogens, and progestagens. researchgate.net
Research in various fish species has demonstrated these regulatory effects. For example, in the Amur sturgeon, stimulation with a luteinizing hormone-releasing hormone analogue (LHRHa) led to a strong induction of hsd3b mRNA expression, an enzyme critical for the production of 17α-hydroxyprogesterone. mdpi.com Similarly, in spermiating rainbow trout, testicular fragments incubated with chum salmon gonadotropin showed a significant increase in the production of 17α,20β-dihydroxy-4-pregnen-3-one (a derivative of progesterone). researchgate.net These studies highlight the direct and potent effect of gonadotropins on the expression of steroidogenic enzymes and the subsequent synthesis of steroid hormones in the fish testis.
| Experimental Model | Hormone/Stimulant | Effect |
| Amur sturgeon (Acipenser schrenckii) | Luteinizing hormone-releasing hormone analogue (LHRHa) | Strong induction of hsd3b mRNA expression, an enzyme involved in 17α-hydroxyprogesterone synthesis. mdpi.com |
| Rainbow trout (Oncorhynchus mykiss) | Chum salmon gonadotropin | Significant increase in 17α,20β-diOHprog production in testicular fragments. researchgate.net |
| Tilapia (Sarotherodon mossambicus) | Salmon pituitary extract (gonadotropin) | Stimulated yields of testosterone (B1683101) and 11-ketotestosterone in vitro. nih.gov |
Genetic Factors Influencing Steroidogenic Enzyme Expression and Activity
The baseline expression and functional activity of steroidogenic enzymes are determined by an individual's genetic makeup. Variations within the genes encoding these enzymes or their regulatory proteins can lead to significant differences in steroid hormone levels and metabolic profiles. nih.gov
Single nucleotide polymorphisms (SNPs) are a common type of genetic variation that can influence enzyme activity. nih.govnih.gov For example, SNPs in genes encoding key enzymes in the biogenesis of sex hormones, such as CYP17A1 (17 alpha-hydroxylase/17,20 lyase) and HSD3B1 (3 beta-hydroxysteroid dehydrogenase), have been identified and studied. nih.gov These genetic variants can alter the efficiency of the enzymes, thereby affecting the balance of steroid hormones in the body. nih.govresearchgate.net
Furthermore, genetic polymorphisms in receptors that mediate hormonal signals, such as the melanocortin 2 receptor (MC2R) which binds ACTH, can also disrupt steroidogenesis. mdpi.com Variations in the MC2R gene can impair cortisol production, demonstrating how genetic factors at different points in the regulatory pathway can have significant physiological consequences. mdpi.com The study of these genetic factors is crucial for understanding individual differences in endocrine function and susceptibility to hormonal imbalances.
| Gene | Encoded Protein | Impact of Genetic Variation (e.g., SNPs) |
| CYP17A1 | 17 alpha-hydroxylase/17,20 lyase | Can alter enzyme activity, affecting the production of androgens and cortisol. nih.gov |
| HSD3B1 | 3 beta-hydroxysteroid dehydrogenase | Polymorphisms can influence the conversion of Δ5 steroids to Δ4 steroids. nih.gov |
| SULT1A1 | Sulfotransferase Family 1A Member 1 | SNPs have been associated with differences in estrone levels in postmenopausal women. nih.gov |
| MC2R | Melanocortin 2 Receptor (ACTH Receptor) | Polymorphisms can impair receptor function and disrupt cortisol synthesis. mdpi.com |
Chemical Synthesis Pathways of 17 Hydroxymethylprogesterone and Analogs
Synthetic Routes for 17α-Hydroxymethylprogesterone
The synthesis of 17α-hydroxymethylprogesterone, also known as 17α-hydroxyprogesterone, can be achieved through various chemical pathways, often starting from more readily available steroid precursors like androstenedione (B190577).
One documented synthetic method begins with androstenedione (I). google.com The process involves the addition of acetone (B3395972) cyanohydrin to the 17-carbonyl group of androstenedione under controlled pH conditions (pH 9-11) to form a cyanohydrin intermediate, specifically 17α-hydroxy-17β-cyanoandrost-4-en-3-one (II). google.com This step is critical as it establishes the chiral center at the C17 position. google.com Following this, the 3-carbonyl group of intermediate (II) is protected to yield compound (III). google.com Subsequently, the 17α-hydroxy group of compound (III) is also protected, resulting in compound (IV). google.com The final steps involve methylation of compound (IV) followed by hydrolysis to yield the target molecule, 17α-hydroxyprogesterone (V). google.com This synthetic route is noted for being relatively short and proceeding under mild reaction temperatures. google.com
Another general approach for converting androstenedione-type compounds into 17α-hydroxyprogesterone-type compounds has also been described. google.com This process starts with the protection of the A-ring of a 17-keto steroid, which can be achieved by forming a ketal, enol ether, or enamine. google.com An acetylide salt, such as lithium acetylide, is then added to the protected steroid. google.com The resulting intermediate is subsequently hydrolyzed to form a steroidal propargyl alcohol. google.com
A synthesis for deuterium-labeled 17-hydroxyprogesterone has also been developed, which is suitable for use as an internal standard in isotope dilution mass spectrometry. nih.gov This multi-step synthesis starts from methyl 3α-acetoxy-12-oxo-cholanate and involves a series of reactions including base-catalyzed equilibration with heavy water (2H2O), reduction, side-chain degradation, oxidation, bromination, and dehydrobromination to yield the final labeled product. nih.gov
The key steps in a representative synthesis of 17α-hydroxyprogesterone are summarized below:
| Starting Material | Key Reagents and Intermediates | Final Product |
| Androstenedione | 1. Acetone cyanohydrin2. Protecting groups for carbonyl and hydroxyl functions3. Methylating agent4. Hydrolysis | 17α-Hydroxyprogesterone |
Synthesis of Analogs for Structure-Activity Relationship Studies (e.g., 17α-Acyloxymethyl Glucocorticoids)
The synthesis of analogs of 17α-hydroxymethylprogesterone is fundamental to understanding how structural modifications influence biological activity. A key class of analogs is the 17α-acyloxymethyl derivatives, which are often investigated for their glucocorticoid and progestogenic activities.
The introduction of a 17α-hydroxyl group to a progesterone (B1679170) backbone can significantly alter its biological profile. For instance, while 19-nor-progesterone is a potent progestagen, the addition of a 17α-hydroxyl group leads to a dramatic decrease in both receptor affinity and hormonal activity. nih.gov However, further chemical modifications can restore or even enhance this activity. nih.gov Protecting the 17α-hydroxyl group, for example by acetylation, can lead to potent progestins with high affinity for the progesterone receptor. nih.gov
A common strategy for synthesizing 17α-acyloxymethyl analogs involves the esterification of the 17α-hydroxyl group. For example, hydroxyprogesterone (B1663944) caproate, a synthetic progestogen, is synthesized by reacting 17α-hydroxyprogesterone with n-hexanoic acid. google.comnih.gov This esterification is typically carried out in the presence of catalysts such as pyridine (B92270) and p-toluenesulfonic acid. google.com The resulting esterified mixture then undergoes alcoholysis under acidic conditions to yield the crude hydroxyprogesterone caproate. google.com
The synthesis of other glucocorticoid analogs often involves modifications at various positions of the steroid nucleus to enhance anti-inflammatory activity. uomustansiriyah.edu.iqresearchgate.net For instance, the introduction of a 9-fluoro group to hydrocortisone (B1673445) significantly increases both its salt-retaining and anti-inflammatory properties. uomustansiriyah.edu.iq The synthesis of novel anti-inflammatory steroids, such as [16α,17α-d]isoxazoline derivatives, has been achieved through 1,3-dipolar cycloaddition reactions on corresponding pregnatriene precursors. researchgate.net
The exploration of these synthetic analogs is crucial for developing compounds with improved therapeutic profiles, such as selective receptor modulators that retain beneficial anti-inflammatory effects while minimizing adverse side effects. researchgate.net
A summary of representative synthetic modifications to produce analogs is provided below:
| Parent Compound | Modification | Resulting Analog Class | Purpose of Synthesis |
| 17α-Hydroxyprogesterone | Esterification of the 17α-hydroxyl group with n-hexanoic acid | 17α-Acyloxyprogesterones | To produce synthetic progestogens like hydroxyprogesterone caproate. google.com |
| 19-nor-Progesterone | Addition of a 17α-hydroxyl group and subsequent acetylation | 17α-Acetoxy-19-nor-progesterones | To study structure-activity relationships and restore progestogenic activity. nih.gov |
| Pregnatriene derivatives | 1,3-dipolar cycloaddition | [16α,17α-d]isoxazoline steroids | To synthesize novel anti-inflammatory agents. researchgate.net |
Advanced Analytical Methodologies for 17 Hydroxymethylprogesterone Research
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become the gold standard for the quantification of steroids like 17-hydroxymethylprogesterone due to its high specificity and sensitivity, which helps to overcome the limitations of traditional immunoassays, such as cross-reactivity with structurally similar steroids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of 17-hydroxyprogesterone (17-OHP) and its analogs in various biological matrices, including serum, plasma, and dried blood spots. nih.govnih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. The process typically involves an extraction step, such as liquid-liquid or solid-phase extraction, to isolate the steroids from the sample matrix. thermofisher.comthermofisher.com The extracted sample is then injected into the LC system, where the analytes are separated on a reversed-phase column. nih.gov Following separation, the compounds are ionized, commonly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. nih.govthermofisher.com This targeted approach allows for the highly specific quantification of the analyte of interest, even in the presence of interfering substances.
LC-MS/MS methods for 17-OHP have been shown to have excellent linearity, precision, and accuracy. nih.govthermofisher.com For instance, one method demonstrated inter- and intra-assay coefficients of variation (CVs) of less than 6%, with an analytical range of 10 to 1,000 ng/dL. thermofisher.com Another study reported a detection limit of 1 nmol/L and interassay CVs of 8.5% and 9.2% at mean concentrations of 7.9 and 23 nmol/l, respectively. nih.gov The high specificity of LC-MS/MS is a significant advantage over immunoassays, which are prone to cross-reactivity with other steroids, leading to a high rate of false-positive results. nih.govnih.gov
Isotope Dilution Mass Spectrometry (ID-MS) for High-Accuracy Quantification
Isotope Dilution Mass Spectrometry (ID-MS) is recognized as a primary reference method for high-accuracy quantification of analytes, including 17-hydroxyprogesterone. nih.govnih.goveuropa.eu This technique involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterated 17-OHP) to the sample at the beginning of the analytical process. nih.govnih.gov Because the internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects. epa.gov By measuring the ratio of the unlabeled analyte to the labeled internal standard, a highly accurate and precise concentration can be determined, independent of sample loss during preparation. epa.gov
ID-LC-MS/MS methods for 17-OHP have demonstrated exceptional precision and accuracy. One study reported within-run, between-run, and total precision of 0.4–0.8%, 0.6–2.0%, and 1.0–2.1%, respectively, with recoveries of 100.0–100.2%. nih.gov Another ID/LC-MS-MS assay showed precision (CV) and accuracy (relative error) of 7.4–12.0% and 6.4%, respectively. nih.gov The high accuracy of ID-MS makes it an invaluable tool for establishing reference measurement procedures and for the certification of reference materials, which are essential for the standardization and quality control of routine analytical methods. nih.goveuropa.euresearchgate.net
Table 1: Performance Characteristics of an ID-LC/MS/MS Method for Serum 17-OHP
| Parameter | Performance |
| Within-Run Precision | 0.4-0.8% |
| Between-Run Precision | 0.6-2.0% |
| Total Precision | 1.0-2.1% |
| Recovery | 100.0-100.2% |
This table summarizes the high precision and accuracy of a candidate reference measurement procedure using isotope dilution-liquid chromatography/tandem mass spectrometry for the quantification of serum 17-hydroxyprogesterone. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of traditional HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm) to achieve significantly higher resolution, faster analysis times, and increased sensitivity. eag.comsigmaaldrich.com When coupled with mass spectrometry (UHPLC-MS), it provides a powerful platform for the high-throughput analysis of this compound and other steroids in complex biological samples. thermofisher.comnih.gov The increased efficiency of UHPLC allows for shorter chromatographic run times without compromising the separation of isomeric steroids, which is a critical consideration for accurate quantification. eag.comnih.gov
A high-throughput LC-MS/MS method using a 4-channel UHPLC system has been developed for the measurement of 17-OHP in human blood serum. thermofisher.com This system achieved an analytical range of 10 to 1,000 ng/dL with excellent reproducibility (inter- and intra-batch CVs < 6%) and throughputs of 14 to 56 injections per hour. thermofisher.com The ability to multiplex channels further enhances the throughput, making it suitable for large-scale research studies. thermofisher.com The use of UHPLC not only accelerates the analytical process but also reduces solvent consumption, making it a more environmentally friendly and cost-effective approach. sigmaaldrich.com
Table 2: Throughput of a Multi-Channeled UHPLC-MS/MS System
| Number of Channels | Injections per Hour |
| 1 | 14 |
| 2 | 28 |
| 3 | 42 |
| 4 | 56 |
This table illustrates the increased sample throughput achieved by multiplexing channels in a UHPLC-MS/MS system for the analysis of 17-hydroxyprogesterone. thermofisher.com
Chromatographic Separation Techniques (e.g., HPLC-UV, TLC)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) combines the separation power of HPLC with detection by ultraviolet-visible (UV-Vis) spectroscopy. Steroids like this compound possess chromophores that absorb UV light, allowing for their detection and quantification. researchgate.netnih.gov While less sensitive and specific than MS detection, HPLC-UV can be a robust and cost-effective method for analyzing samples with relatively high concentrations of the analyte or for verifying the purity of standards. researchgate.net The separation is typically achieved on a reversed-phase column, and the choice of mobile phase composition is critical for resolving the analyte from other sample components. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique that can be used for the qualitative and semi-quantitative analysis of this compound. sigmaaldrich.comlibretexts.org In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate by capillary action, separating the components based on their differential partitioning between the two phases. sigmaaldrich.com TLC is particularly useful for monitoring the progress of chemical reactions, for initial screening of plant extracts, and as a pilot technique for developing HPLC methods. nih.gov The separated spots can be visualized under UV light or by staining with specific reagents. libretexts.org For more quantitative analysis, TLC can be coupled with densitometry. nih.gov
Immunoassay Techniques for Research Quantification (e.g., Radioimmunoassay, ELISA)
Before the widespread adoption of mass spectrometry, immunoassays were the primary methods for quantifying 17-hydroxyprogesterone in research and clinical settings. nih.govlabcorp.com These techniques rely on the highly specific binding between an antibody and the antigen (this compound). researchgate.net
Radioimmunoassay (RIA) is a classic immunoassay technique that uses a radiolabeled form of the analyte (e.g., tritiated 17-OHP) to compete with the unlabeled analyte in the sample for a limited number of antibody binding sites. After separation of the antibody-bound and free fractions, the amount of radioactivity in the bound fraction is measured, which is inversely proportional to the concentration of the analyte in the sample. While highly sensitive, RIA involves the use of radioactive materials, which requires specialized handling and disposal procedures.
Enzyme-Linked Immunosorbent Assay (ELISA) is a more common and safer alternative to RIA. iwaki-kk.co.jpdiasource-diagnostics.com In a competitive ELISA for this compound, the wells of a microtiter plate are coated with an antibody specific to the compound. sceti.co.jp The sample containing the unknown amount of this compound is added along with a fixed amount of enzyme-labeled this compound. These two compete for binding to the antibody. diasource-diagnostics.com After an incubation and washing step, a substrate for the enzyme is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of this compound in the sample. iwaki-kk.co.jpdiasource-diagnostics.com ELISAs are well-suited for high-throughput screening due to their simplicity and the ability to analyze many samples simultaneously on a single plate. iwaki-kk.co.jp However, a major limitation of immunoassays is the potential for cross-reactivity with other structurally related steroids, which can lead to inaccurate results. nih.govnih.gov
Table 3: Comparison of LC-MS/MS and Immunoassay for 17-OHP Measurement
| Feature | LC-MS/MS | Immunoassay (ELISA/RIA) |
| Specificity | High (distinguishes isomers) | Variable (prone to cross-reactivity) |
| Sensitivity | High (nmol/L to pmol/L) | High (ng/mL) |
| Throughput | Moderate to High (with UHPLC) | High |
| Cost | High (instrumentation) | Low to Moderate |
| Complexity | High (requires expertise) | Relatively simple |
This table provides a general comparison between LC-MS/MS and immunoassay techniques for the research quantification of 17-hydroxyprogesterone. nih.govnih.govnih.goviwaki-kk.co.jp
Spectroscopic Characterization of Intermediates (e.g., Cryoreduction and Resonance Raman Spectroscopy)
Understanding the enzymatic reactions involving progesterone (B1679170) derivatives, such as the formation of this compound, requires sophisticated spectroscopic techniques to characterize transient reaction intermediates.
Cryoreduction and Resonance Raman (rR) Spectroscopy are powerful methods used to trap and structurally characterize key intermediates in enzymatic reactions, particularly those involving cytochrome P450 enzymes. nih.gov In the context of steroid metabolism, these techniques have been employed to study the intermediates formed during the hydroxylation and lyase reactions catalyzed by CYP17A1. nih.govreferencecitationanalysis.com The process involves cryoradiolytic reduction of the dioxygen adduct of the enzyme-substrate complex at cryogenic temperatures to form a peroxo intermediate. nih.gov Upon controlled annealing to slightly higher temperatures, this can convert to a hydroperoxo intermediate. nih.gov
Resonance Raman spectroscopy is then used to probe the vibrational modes of the iron-oxygen species within the enzyme's active site. researchgate.net By using isotopically labeled oxygen (¹⁸O₂), specific vibrational modes, such as the ν(O-O) and ν(Fe-O) stretching frequencies, can be identified through the generation of ¹⁶O-¹⁸O difference spectra. nih.gov These frequencies provide detailed structural information about the intermediate, including the nature of hydrogen bonding interactions with active site residues. nih.gov For example, studies on CYP17A1 have used this approach to reveal differences in the protonation and hydrogen bonding of intermediates when different substrates like 17-OH PROG are bound, providing a structural explanation for the observed differences in their metabolic activities. nih.gov
Role of 17 Hydroxymethylprogesterone in Investigating Steroidogenic Pathway Aberrations in Biological Models
Impact on Downstream Steroid Hormone Production in Experimental Models
The accumulation of specific precursors in enzyme deficiency models directly impacts the production of downstream hormones, leading to distinct pathophysiological outcomes.
In experimental models of 21-hydroxylase deficiency , the massive buildup of 17-OHP forces the steroidogenic flux into alternative pathways. Since the path to cortisol is blocked, 17-OHP is shunted towards androgen synthesis. nih.gov Research has provided evidence for the activation of an alternative "backdoor" pathway for androgen production in patients with 21-hydroxylase deficiency. nih.gov In this pathway, 17-OHP is converted to dihydrotestosterone (B1667394) (DHT) without first becoming androstenedione (B190577) or testosterone (B1683101). This leads to the increased production of androgens like androsterone, contributing to the virilization seen in this condition. nih.gov Therefore, the downstream effect is a deficiency of cortisol and aldosterone (B195564), coupled with an excess of androgens.
Conversely, in experimental models of 17α-hydroxylase deficiency , the inability to produce 17-OHP has a profound impact on all subsequent steroid hormones in the pathway. nih.gov Without 17-OHP, the synthesis of 11-deoxycortisol and subsequently cortisol is halted. genome.jpmayocliniclabs.com Furthermore, the 17,20-lyase activity of the same CYP17A1 enzyme, which is necessary to produce androgens from 17-hydroxylated precursors, is also absent. nih.gov This results in a near-complete failure to produce downstream sex steroids, including dehydroepiandrosterone (B1670201) (DHEA), androstenedione, and testosterone. nih.govnih.gov The downstream consequence is a combined deficiency of glucocorticoids and all sex steroids.
In Vitro Studies of Receptor Transactivation by 17-Hydroxymethylprogesterone (e.g., Mineralocorticoid Receptor)
The high concentrations of steroid precursors that accumulate in certain disorders can lead to off-target effects by interacting with various steroid receptors. In vitro studies have been crucial in elucidating these interactions. Specifically, the effect of 17-OHP on the human mineralocorticoid receptor (hMR) has been investigated to understand symptoms like salt-wasting in poorly controlled CAH. nih.govendocrine-abstracts.org
Research utilizing transactivation assays in mammalian cell lines (such as COS7 and CV-1) has demonstrated that 17-OHP can act as a direct antagonist of the mineralocorticoid receptor. nih.govnih.gov In these experimental setups, cells are co-transfected with expression vectors for the hMR and a reporter gene (like luciferase) that is activated by MR binding. endocrine-abstracts.org
Key findings from these in vitro studies include:
Antagonistic Effect: 17-OHP inhibits the transactivation of the hMR that is normally induced by aldosterone. nih.govendocrine-abstracts.org Studies have shown a statistically significant linear inhibition of aldosterone-mediated hMR activation with increasing concentrations of 17-OHP. nih.gov
Weak Agonism: While primarily an antagonist in the presence of aldosterone, some studies have found that 17-OHP by itself can have very weak partial agonistic activity, reaching about 4.1% of the transactivation induced by aldosterone. nih.gov
Competitive Nature: The inhibitory effect suggests that 17-OHP competes with aldosterone for binding to the MR. At a concentration of 100 nmol/l, 17-OHP was shown to inhibit nearly 40% of the transactivation caused by aldosterone. nih.gov This anti-mineralocorticoid effect may contribute to the mineralocorticoid deficiency observed in patients with CAH who have very high levels of 17-OHP. nih.gov
The table below summarizes findings from a representative in vitro study on the effect of 17-OHP on mineralocorticoid receptor transactivation.
| Experimental Condition | hMR Transactivation (Relative to Aldosterone alone) | Conclusion | Reference |
| Aldosterone (10⁻¹⁰ M) | 1.0 (Baseline) | Aldosterone activates the hMR. | nih.gov, researchgate.net |
| 17-OHP (increasing concentrations) + Aldosterone (10⁻¹⁰ M) | Shows significant linear inhibition | 17-OHP has an anti-mineralocorticoid effect in vitro by antagonizing the action of aldosterone. | nih.gov, endocrine-abstracts.org |
| 17-OHP (alone) | ~4.1% of aldosterone activity | 17-OHP demonstrates weak partial agonistic properties on its own. | nih.gov |
| Androstenedione or Testosterone + Aldosterone (10⁻¹⁰ M) | No significant effect | The anti-mineralocorticoid effect is specific to certain precursors like 17-OHP and progesterone (B1679170), and not a general effect of all accumulated steroids in CAH. | nih.gov, endocrine-abstracts.org |
Future Research Directions and Theoretical Frameworks
Elucidation of Unidentified Metabolic Pathways and Novel Metabolites
A primary avenue for future investigation lies in the complete characterization of the metabolic pathways of 17-Hydroxymethylprogesterone. While the metabolism of analogous synthetic progestins, such as 17α-hydroxyprogesterone caproate (17-OHPC), has been studied, the specific routes for this compound remain less defined. Research on 17-OHPC has shown that it is extensively metabolized by human hepatic and placental microsomes, leading to numerous metabolites, primarily through hydroxylation. nih.gov
Studies on 17-OHPC metabolism in fetal and adult hepatocytes have identified both common and unique metabolites, suggesting developmental differences in metabolic handling. For instance, metabolites M1 and M3 were specific to fetal hepatocytes, while M4 and M5 were unique to adult hepatocytes, with M2 being common to both. nih.gov These findings suggest that future research on this compound should focus on identifying its own unique metabolic signature in various physiological contexts. The search for novel metabolites will likely involve advanced mass spectrometry techniques to isolate and identify structures formed through oxidative and conjugative pathways.
Table 1: Potential Areas for Metabolite Discovery for this compound (Based on Analogues)
| Research Area | Potential Metabolic Reaction | Rationale for Investigation |
|---|---|---|
| Hepatic Metabolism | Phase I (Oxidation, Hydroxylation) | Liver microsomes are a primary site of steroid metabolism; studies on 17-OHPC show extensive formation of hydroxylated metabolites. nih.govnih.gov |
| Placental Metabolism | Phase I & Phase II Reactions | The placenta is metabolically active and may produce unique metabolites, as seen with related compounds. nih.gov |
| Fetal-Specific Pathways | Unique Hydroxylation Patterns | Fetal enzyme systems, like CYP3A7, may generate metabolites not seen in adults. nih.gov |
| Side-Chain Cleavage | Enzymatic cleavage of side chains | A potential, though less documented, pathway for steroid modification. |
Discovery and Characterization of Novel Enzymatic Modulators
Identifying and characterizing the enzymes that interact with or are modulated by this compound is crucial. For the related compound 17-OHPC, enzymes from the Cytochrome P450 family, specifically CYP3A4 and the fetal-specific CYP3A7, have been identified as major players in its metabolism. nih.gov Future studies should aim to confirm if these or other P450 isoforms are the primary catalysts for this compound's biotransformation.
Beyond metabolic enzymes, research indicates that hydroxymethylprogesterone may modulate cellular processes and protein expression. For instance, it has been shown to affect the expression of laminin (B1169045) chains, which are critical components of the basement membrane. nih.gov Specifically, it was found to decrease the expression of laminin α4 while increasing laminin α5. nih.gov Another study noted that a form of hydroxymethylprogesterone (medrysone) could modulate astrocyte profiles, suggesting a role in neuro-inflammation and repair. nih.gov These findings open the door to discovering novel enzymatic and cellular modulators outside of classical metabolic pathways.
Table 2: Known and Potential Enzymatic and Cellular Modulators
| Modulator/Target | Observed Effect of Hydroxymethylprogesterone or Analogue | Research Focus |
|---|---|---|
| CYP3A4/CYP3A7 | Metabolism of the analogue 17-OHPC. nih.gov | Confirming role in this compound metabolism and identifying specific metabolites. |
| Laminins (α4, α5) | Decreased laminin α4 and increased laminin α5 expression. nih.gov | Elucidating the mechanism of gene expression regulation and its functional consequences. |
| Astrocytes | Modulation of reactive astrocyte profiles. nih.gov | Identifying the specific signaling pathways and receptors involved in astrocyte modulation. |
| Glycosaminoglycans (GAGs) | Alteration of GAG content in ocular tissues. arvojournals.org | Characterizing the enzymatic pathways in GAG synthesis and degradation affected by the compound. |
Application of Omics Technologies to this compound Research
The application of "omics" technologies offers a high-throughput, systems-level approach to understanding the biological impact of this compound. nih.govnih.gov These technologies can provide a comprehensive snapshot of the molecular changes induced by the compound in cells or tissues. frontiersin.orgresearchgate.net
Metabolomics can be used to perform non-targeted screening for the novel metabolites discussed in section 9.1, providing a complete profile of its biotransformation products. core.ac.uk
Proteomics can identify changes in the expression levels of hundreds or thousands of proteins following exposure to the compound. This could lead to the discovery of the novel enzymatic modulators mentioned in section 9.2 and reveal previously unknown cellular pathways affected by this compound.
Transcriptomics analyzes changes in gene expression (mRNA levels), offering insight into how this compound may regulate cellular function at the genetic level, such as the observed modulation of laminin gene expression. nih.gov
Genomics , particularly through genome-wide association studies (GWAS), could identify genetic variations that influence an individual's metabolic or functional response to the compound.
Table 3: Application of Omics Technologies in Future Research
| Omics Technology | Specific Application to this compound | Potential Outcome |
|---|---|---|
| Metabolomics | Profiling of metabolites in plasma, urine, and tissue after administration. | Discovery of complete metabolic pathways and novel biomarkers of exposure/effect. core.ac.uk |
| Proteomics | Quantitative analysis of protein expression in target cells (e.g., hepatocytes, astrocytes). | Identification of modulated enzymes, receptors, and signaling proteins. nih.gov |
| Transcriptomics | Analysis of mRNA expression profiles in cells or tissues exposed to the compound. | Understanding of gene regulatory networks and mechanisms of action. researchgate.net |
| Genomics | Correlating genetic polymorphisms with variations in metabolic profiles or cellular responses. | Insights into inter-individual variability and pharmacogenomics. nih.gov |
Computational Modeling and Structural Biology of Enzyme-Ligand Interactions
Understanding the precise interaction between this compound and its target enzymes requires a combination of computational modeling and structural biology. nih.gov Computational protein design has already been successfully used to engineer protein binding sites for the closely related 17α-hydroxyprogesterone. nih.gov In these studies, a co-crystal structure revealed that the steroid could adopt multiple binding modes within the engineered pocket, highlighting the importance of structural validation. nih.gov
Future research should focus on:
Molecular Docking: Simulating the binding of this compound into the active sites of candidate enzymes (e.g., CYP3A4, CYP3A7) to predict binding affinity and orientation.
Molecular Dynamics (MD) Simulations: Modeling the dynamic behavior of the enzyme-ligand complex over time to understand conformational changes and the stability of the interaction. nih.govnih.gov
X-ray Crystallography and Cryo-EM: Determining the high-resolution, three-dimensional structure of this compound bound to its key metabolic enzymes or protein targets. uw.edu.plfrontiersin.org This provides definitive proof of the binding mode and a structural basis for the enzyme's function and specificity.
These approaches will not only elucidate the fundamental mechanisms of interaction but also provide a rational basis for designing novel modulators or analogues with altered properties in the future. nih.gov
Table 4: Theoretical and Structural Investigation Framework
| Technique | Objective | Expected Insight |
|---|---|---|
| Molecular Docking | Predict the binding pose of this compound within an enzyme's active site. | Initial assessment of binding feasibility and key interacting residues. |
| Molecular Dynamics (MD) | Simulate the stability and conformational dynamics of the enzyme-ligand complex. nih.gov | Understanding of how the protein and ligand adapt to each other upon binding. |
| X-ray Crystallography | Solve the 3D atomic structure of the co-complex. uw.edu.pl | Definitive, high-resolution view of the binding mode and all molecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the enzymatic reaction (e.g., hydroxylation) at a quantum level. | Detailed understanding of the reaction mechanism and transition states. |
Q & A
Q. How should conflicting results between 17-OHP levels and clinical phenotypes in CAH be investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
